molecular formula C6H11FO2 B6290035 Ethyl 3-fluorobutanoate CAS No. 55816-70-1

Ethyl 3-fluorobutanoate

Cat. No. B6290035
CAS RN: 55816-70-1
M. Wt: 134.15 g/mol
InChI Key: KZZPJIREOPELMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluorobutanoate, also known as 3-fluorobutyl ethanoate, is an organic compound with the chemical formula C5H10O2F. It is a colorless liquid with a strong odor, and is used in a variety of applications from perfumes to pharmaceuticals. It is also used as a reagent in organic synthesis and as a flavoring agent. This compound has been studied extensively for its potential use in a variety of fields, including medicine, biochemistry, and chemical engineering.

Scientific Research Applications

Ethyl 3-fluorobutanoate has been studied extensively for its potential use in a variety of fields, including medicine, biochemistry, and chemical engineering. In medicine, it has been used as an anesthetic agent and as a sedative. In biochemistry, it has been used as a reagent in organic synthesis and as a flavoring agent. In chemical engineering, it has been used as a reagent in the production of pharmaceuticals, fragrances, and other compounds.

Mechanism of Action

The mechanism of action of ethyl 3-fluorobutanoate is not well understood. It is believed that the compound binds to the GABA receptor in the brain, which is responsible for regulating the body’s response to stress and anxiety. When the compound binds to the receptor, it causes an increase in the activity of the receptor, resulting in a sedative effect.
Biochemical and Physiological Effects
Ethyl 3-fluorobutanoate has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and improve sleep quality. Additionally, it has been shown to reduce inflammation, reduce oxidative stress, and improve cognitive function. It has also been shown to have anticonvulsant, antidepressant, and anti-seizure effects.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-fluorobutanoate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to obtain. Additionally, it is non-toxic and has a low vapor pressure, making it safe to work with. However, there are some limitations to its use in laboratory experiments. It has a low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, it has a low vapor pressure, making it difficult to evaporate.

Future Directions

There are a variety of potential future directions for the use of ethyl 3-fluorobutanoate. One potential direction is to explore its potential as a therapeutic agent for the treatment of neurological disorders such as anxiety, depression, and epilepsy. Additionally, further research could be done to explore its potential as a reagent in organic synthesis and as a flavoring agent. Finally, further research could be done to explore its potential as an anesthetic agent and as a sedative.

Synthesis Methods

Ethyl 3-fluorobutanoate can be synthesized using a variety of methods. One method involves the reaction of ethyl bromide and Ethyl 3-fluorobutanoatelamine in an aqueous solution of potassium hydroxide. This reaction produces ethyl 3-fluorobutanoate and potassium bromide as byproducts. Another method involves the reaction of Ethyl 3-fluorobutanoateric acid and ethanol in the presence of a strong base, such as sodium hydroxide. This reaction produces ethyl 3-fluorobutanoate and water as byproducts.

properties

IUPAC Name

ethyl 3-fluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO2/c1-3-9-6(8)4-5(2)7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZPJIREOPELMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313764
Record name Ethyl 3-fluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-fluorobutanoate

CAS RN

55816-70-1
Record name Ethyl 3-fluorobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55816-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-fluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.